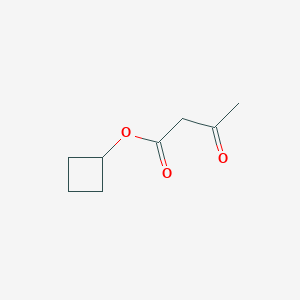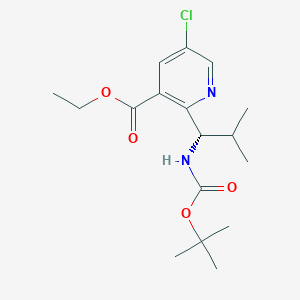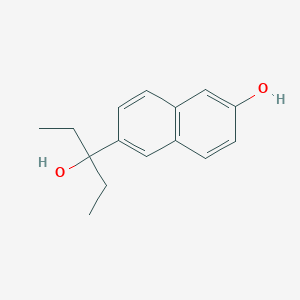![molecular formula C12H15N5O2 B8567076 ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)
ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is a complex organic compound that belongs to the class of esters
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis. The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tetrazole and pyridine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate biological pathways, leading to various therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and fragrances.
Ethyl benzoate: An ester derived from benzoic acid, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-[2-methyl-6-(1H-tetrazol-1-yl)pyridin-3-yl]propanoate is unique due to its combination of a tetrazole ring, pyridine ring, and ester functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H15N5O2 |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate |
InChI |
InChI=1S/C12H15N5O2/c1-4-19-12(18)8(2)10-5-6-11(14-9(10)3)17-7-13-15-16-17/h5-8H,4H2,1-3H3 |
InChIキー |
BPVQVNKXUFQLQG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)C1=C(N=C(C=C1)N2C=NN=N2)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)
![3-{[3-(Trifluoromethyl)phenyl]amino}but-2-enenitrile](/img/structure/B8567009.png)
![1-(4-Chloro-phenyl)-1H-[1,2,4]triazol-3-ylamine](/img/structure/B8567016.png)








![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)
![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)
